molecular formula C20H26N2O B2528577 N-(3-(4-(dimethylamino)phenyl)propyl)-3-phenylpropanamide CAS No. 953151-37-6

N-(3-(4-(dimethylamino)phenyl)propyl)-3-phenylpropanamide

Cat. No.: B2528577
CAS No.: 953151-37-6
M. Wt: 310.441
InChI Key: KANBEGCVRAFFFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(4-(Dimethylamino)phenyl)propyl)-3-phenylpropanamide (: 953151-37-6) is a chemical compound supplied for research and experimental purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. The compound has a molecular formula of C20H26N2O and a molecular weight of 310.4 g/mol . Its SMILES representation is CN(C)c1ccc(CCCNC(=O)CCc2ccccc2)cc1 . This structure is part of a broader class of compounds investigated for their activity as agonists of the orphan G protein-coupled receptor 88 (GPR88) . GPR88 is highly expressed in the brain's striatum and is a potential therapeutic target for various striatal-associated neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, anxiety, and drug addiction . Research into compounds with this scaffold aims to develop potent and brain-penetrant agonist probes to further elucidate the biological functions and signaling mechanisms of GPR88 .

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-22(2)19-13-10-18(11-14-19)9-6-16-21-20(23)15-12-17-7-4-3-5-8-17/h3-5,7-8,10-11,13-14H,6,9,12,15-16H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANBEGCVRAFFFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-3-phenylpropanamide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with a suitable propylamine derivative under controlled conditions. This is followed by the formation of the amide bond through a coupling reaction with 3-phenylpropanoic acid or its derivatives. The reaction conditions often involve the use of catalysts and solvents to facilitate the process and improve yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(dimethylamino)phenyl)propyl)-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

The compound exhibits a range of biological activities, making it a subject of interest in various research domains:

Anticancer Properties

Research has indicated that N-(3-(4-(dimethylamino)phenyl)propyl)-3-phenylpropanamide may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study found that the compound effectively reduced the viability of breast cancer cells by triggering apoptotic pathways .

Antimicrobial Activity

The compound has shown promising antimicrobial effects against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis. A recent study highlighted its effectiveness against multi-drug resistant strains of Staphylococcus aureus, indicating its potential as a novel antibiotic agent .

Neurological Applications

Given its dimethylamino group, the compound is being explored for its neuroprotective effects. Preliminary research suggests that it may enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key findings include:

  • Dimethylamino Group : Enhances lipophilicity and cellular uptake.
  • Phenyl Propanamide Moiety : Contributes to binding affinity at biological targets.
  • Alkyl Chain Length : Modifications in chain length can influence bioavailability and metabolic stability.
Activity TypeEffectivenessReference
AnticancerSignificant inhibition
AntimicrobialEffective against MDR bacteria
NeuroprotectiveCognitive enhancement

Table 2: Structure-Activity Relationship Insights

Structural FeatureInfluence on Activity
Dimethylamino GroupIncreased cellular uptake
Phenyl PropanamideEnhanced binding affinity
Alkyl Chain LengthAffects bioavailability

Case Studies

  • Case Study on Anticancer Efficacy
    • A study conducted on various cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics .
  • Case Study on Antimicrobial Resistance
    • In a laboratory setting, the compound was tested against several strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). Results showed a marked reduction in bacterial counts, suggesting its potential as an alternative treatment for resistant infections .
  • Neuroprotective Effects Study
    • Research involving animal models indicated that administration of the compound resulted in improved memory retention and reduced markers of oxidative stress in brain tissues, supporting its role in neuroprotection.

Mechanism of Action

The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share partial structural homology with N-(3-(4-(dimethylamino)phenyl)propyl)-3-phenylpropanamide:

Compound Name & ID Key Structural Features Molecular Formula Molecular Weight Key Differences & Implications
Target Compound 3-phenylpropanamide, 4-dimethylaminophenyl-propyl C₂₀H₂₆N₂O 318.44 g/mol Baseline for comparison
(S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)-...)propanamide Dichlorophenyl, pyrazolyl, methylthioethyl groups Complex N/A Increased lipophilicity and steric bulk due to halogenated aryl and heterocyclic moieties; potential for enhanced receptor selectivity
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide Enamide (α,β-unsaturated amide), chloro-fluorobenzyloxy C₂₁H₂₄ClFN₂O₂ 390.88 g/mol Conformational rigidity from double bond; halogen substituents may improve metabolic stability but reduce solubility
N-[3-(3-methylpyridin-2-yl)propyl]but-2-ynamide Alkyne backbone, pyridinyl group C₁₅H₁₇N₂O 257.31 g/mol Alkyne’s electron-withdrawing effects may alter electronic properties; pyridine enhances hydrogen-bonding capacity

Physicochemical Properties

  • Basicity: The dimethylamino group in the target compound provides a pKa ~8–9, making it protonated at physiological pH, unlike sulfonamides (e.g., compound 3 in ) or halogenated analogs (e.g., ), which are less basic. This could enhance blood-brain barrier penetration for CNS targets.
  • Conformational Flexibility : The saturated propanamide chain offers greater rotational freedom than the enamide in or the rigid alkyne in , possibly affecting binding kinetics.

Hypothetical Pharmacological Implications

  • Receptor Binding: The target’s dimethylamino group may interact with serotonin or dopamine receptors, similar to other tertiary amine-containing drugs. In contrast, sulfonamide analogs (e.g., ) could target enzymes like carbonic anhydrase.
  • Metabolic Stability : The lack of halogens in the target compound may reduce cytochrome P450 inhibition compared to , but the phenyl groups could still predispose it to oxidative metabolism.

Biological Activity

N-(3-(4-(dimethylamino)phenyl)propyl)-3-phenylpropanamide, a compound with significant biological implications, has been the subject of various studies focusing on its pharmacological properties. This article delves into its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a dimethylamino group attached to a phenyl ring, contributing to its lipophilicity and ability to interact with biological membranes. Its molecular formula is C19_{19}H26_{26}N2_2O, with a molecular weight of approximately 302.43 g/mol.

This compound exhibits its biological effects primarily through interactions with various receptors and enzymes:

  • Cholinesterase Inhibition : Similar compounds have demonstrated effective inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. Studies indicate that compounds with similar structures can inhibit AChE with IC50_{50} values in the low nanomolar range, suggesting potent activity against neurodegenerative diseases like Alzheimer's .
  • G Protein-Coupled Receptors (GPCRs) : The compound may also interact with GPCRs, which play vital roles in signal transduction processes. Agonists targeting these receptors can modulate inflammatory responses and other physiological processes .

In Vitro Studies

Research has shown that this compound can activate various cellular pathways:

  • Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities, which are essential for combating oxidative stress in cells. This activity is critical in preventing cellular damage associated with chronic diseases .
  • Anti-inflammatory Effects : By modulating inflammatory pathways through GPCR activation, this compound may exhibit anti-inflammatory properties, making it a potential candidate for treating inflammatory disorders .

Case Studies

  • Neuroprotective Effects : In animal models, related compounds have shown promise in protecting neuronal cells from apoptosis induced by oxidative stress. This suggests a potential application in neurodegenerative disease therapies .
  • Cancer Research : Preliminary studies indicate that compounds similar to this compound possess cytotoxic effects against cancer cell lines, including MCF-7 breast cancer cells. The mechanism involves disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its lipophilic nature. However, detailed studies on its bioavailability and metabolism are necessary to fully understand its therapeutic potential.

Toxicity Studies

Toxicity assessments reveal that while the compound exhibits potent biological activity, it also necessitates careful evaluation of cytotoxic effects on normal cells. In vitro cytotoxicity tests have shown that certain derivatives maintain low toxicity levels while exhibiting high efficacy against target enzymes .

Summary of Biological Activity

Activity TypeMechanism of ActionIC50_{50} Values
AChE InhibitionCompetitive inhibition of acetylcholinesterase20 nM (for related compounds)
Antioxidant ActivityScavenging reactive oxygen speciesVaries by structure
Anti-inflammatoryGPCR modulationVaries by receptor type
CytotoxicityDisruption of microtubule dynamics in cancer cellsIC50_{50} ~ 8 nM (in MCF-7)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.